molecular formula C8H7BrF3NO B14655761 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide CAS No. 53498-72-9

1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide

Cat. No.: B14655761
CAS No.: 53498-72-9
M. Wt: 270.05 g/mol
InChI Key: KXMYVTSDCIKLOR-UHFFFAOYSA-M
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Description

1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide is a chemical compound known for its unique structure and reactivity. It features a pyridinium ion core substituted with a trifluoromethyl ketone group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 3,3,3-trifluoro-2-oxopropyl bromide. This reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the pyridinium ion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl ketone group can participate in nucleophilic substitution reactions.

    Addition Reactions: The compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.

    Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of cyclic intermediates.

Common Reagents and Conditions:

    Nucleophiles: Ammonium acetate (NH4OAc) or amines are commonly used in substitution reactions.

    Catalysts: Metal-free conditions are often employed, but catalysts like Lewis acids can enhance reaction rates.

    Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are preferred.

Major Products: The major products formed from these reactions include 3-trifluoromethyl aniline derivatives and various cyclic compounds, depending on the specific reaction conditions .

Scientific Research Applications

1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl ketone group acts as an electrophilic center, facilitating various addition and substitution reactions. The pyridinium ion enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    3,3,3-Trifluoro-2-oxopropyl chloride: Similar in structure but with a chloride substituent instead of a pyridinium ion.

    3-Trifluoromethyl aniline: A derivative formed from the reactions of 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide.

    Pyridinium ylides: Compounds with similar reactivity and applications in organic synthesis.

Uniqueness: this compound stands out due to its unique combination of a pyridinium ion and a trifluoromethyl ketone group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

53498-72-9

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

1,1,1-trifluoro-3-pyridin-1-ium-1-ylpropan-2-one;bromide

InChI

InChI=1S/C8H7F3NO.BrH/c9-8(10,11)7(13)6-12-4-2-1-3-5-12;/h1-5H,6H2;1H/q+1;/p-1

InChI Key

KXMYVTSDCIKLOR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C(F)(F)F.[Br-]

Origin of Product

United States

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